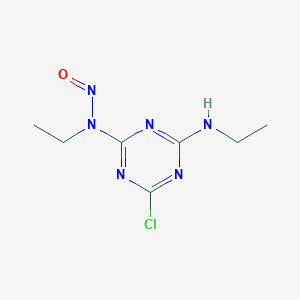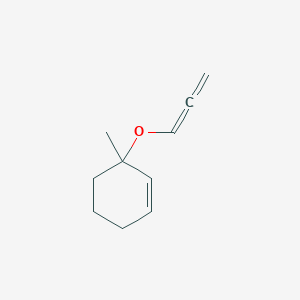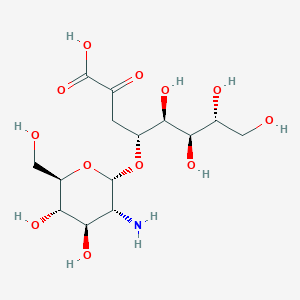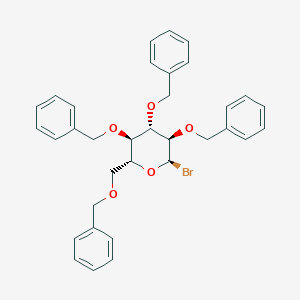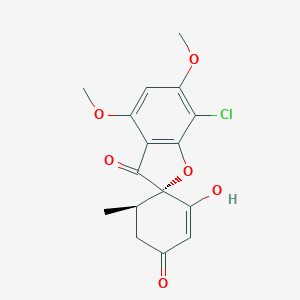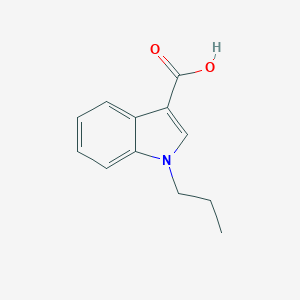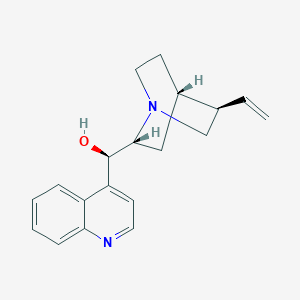![molecular formula C12H22O7 B123185 3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol CAS No. 143193-32-2](/img/structure/B123185.png)
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol is a chemical compound that is commonly known as glycidol. It is a colorless liquid that is used in various industrial processes, including the production of plastics, resins, and surfactants. Glycidol is also used in scientific research as a reagent and as a starting material for the synthesis of other compounds.
Wirkmechanismus
Glycidol is an alkylating agent that can react with nucleophiles, such as DNA and proteins. It has been shown to cause DNA damage and mutations in bacterial and mammalian cells. Glycidol can also react with sulfhydryl groups in proteins, leading to protein denaturation and inhibition of enzyme activity.
Biochemische Und Physiologische Effekte
Glycidol has been shown to have toxic effects on cells and tissues. It can cause DNA damage, oxidative stress, and apoptosis in mammalian cells. Glycidol has also been shown to have carcinogenic properties in animal studies. In addition, glycidol has been shown to have reproductive and developmental toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Glycidol is a useful reagent in the synthesis of other compounds, particularly in the production of biodegradable polymers. However, its toxic effects on cells and tissues limit its use in biological and medical research. Glycidol should be handled with care and appropriate safety precautions should be taken when working with this compound.
Zukünftige Richtungen
Future research on glycidol could focus on developing safer and more efficient methods of synthesis. In addition, research could be conducted to investigate the potential applications of glycidol-derived polymers in drug delivery and tissue engineering. Further studies could also be conducted to better understand the mechanisms of glycidol toxicity and to identify potential therapeutic targets for the treatment of glycidol-induced toxicity.
Synthesemethoden
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and an acid catalyst. The resulting epoxide is then hydrolyzed to yield glycidol. Other methods of synthesis include the reaction of epichlorohydrin with ethylene glycol and the reaction of glycerol with epichlorohydrin.
Wissenschaftliche Forschungsanwendungen
Glycidol is used in scientific research as a reagent in the synthesis of other compounds. It is also used as a starting material for the production of polymers and resins. Glycidol has been used in the synthesis of biodegradable polymers, such as polylactic acid, which have potential applications in drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
143193-32-2 |
|---|---|
Produktname |
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol |
Molekularformel |
C12H22O7 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
3-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxy]propane-1,2-diol |
InChI |
InChI=1S/C12H22O7/c13-1-9(14)2-17-10(3-15-5-11-7-18-11)4-16-6-12-8-19-12/h9-14H,1-8H2 |
InChI-Schlüssel |
HHEORJZSUXVOSI-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
Kanonische SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
Synonyme |
3-(bis(glycidyloxymethyl)methoxy)-1,2-propanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
